This compound falls under the category of halogenated aromatic compounds, specifically those that contain both bromine and trifluoromethyl substituents. Its chemical structure can be denoted by the following characteristics:
The synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene typically involves bromination reactions. One common method includes:
The molecular structure of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene features:
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene primarily involves its role as a building block in organic synthesis. In nucleophilic substitution reactions, for instance:
In pharmaceutical applications, its biological activity would depend on how it interacts with specific molecular targets, such as enzymes or receptors, potentially modulating their activity through binding interactions .
| Property | Value |
|---|---|
| Molecular Formula | C8H6Br2F3 |
| Molecular Weight | ~293.00 g/mol |
| CAS Number | 1805601-37-9 |
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene has several important applications across various fields:
The compound "2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene" follows precise IUPAC conventions for polyhalogenated benzene derivatives. The root name "benzene" is modified by three substituents:
The numbering prioritizes the bromomethyl group (C1) due to its higher seniority over trifluoromethyl and bromo substituents under IUPAC Rule A-2.4. This yields the systematic name 2-bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, unambiguously defining the substitution pattern .
Structural isomers arise from alternative positioning of substituents on the benzene ring. Key variants include:
The –CF₃ group’s strong electron-withdrawing nature stabilizes adjacent positive charges, influencing reactivity in nucleophilic substitutions. Steric effects from the bulky –CF₃ and –CH₂Br groups further restrict access to the C2 bromine site .
The compound’s unique identifiers and molecular constitution are rigorously defined:
Table 1: Key Identifiers for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
| Property | Value |
|---|---|
| CAS Registry Number | 1214372-35-6 |
| Molecular Formula | C₈H₅Br₂F₃ |
| Molecular Weight | 317.93 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)Br)CBr |
| InChI Key | MMEFOGIEJZDPAP-UHFFFAOYSA-N |
The formula C₈H₅Br₂F₃ confirms an aromatic core with two bromine atoms (one aryl bromide, one benzylic bromide) and one trifluoromethyl group. The CAS number 1214372-35-6 is globally recognized for this specific isomer .
Synthesis Pathways & Industrial Production
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5